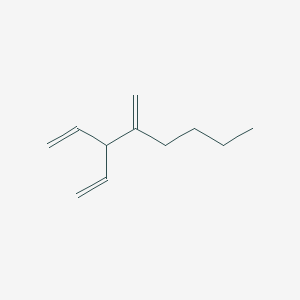
3-Ethenyl-4-methylideneoct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-4-methylideneoct-1-ene is an organic compound with the molecular formula C_10H_16 It is characterized by the presence of both an ethenyl group and a methylidene group attached to an octene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-4-methylideneoct-1-ene can be achieved through several methods. One common approach involves the use of alkenylation reactions where an appropriate octene derivative is reacted with ethenyl and methylidene precursors under controlled conditions. Catalysts such as palladium or nickel complexes are often employed to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale alkenylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-4-methylideneoct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the ethenyl and methylidene groups into saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides, alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Ethenyl-4-methylideneoct-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethenyl-4-methylideneoct-1-ene involves its interaction with specific molecular targets. The ethenyl and methylidene groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethenyl-4-methylidenehex-1-ene
- 3-Ethenyl-4-methylidenedec-1-ene
- 3-Ethenyl-4-methylidenedodec-1-ene
Uniqueness
3-Ethenyl-4-methylideneoct-1-ene is unique due to its specific chain length and the presence of both ethenyl and methylidene groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
57217-05-7 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
3-ethenyl-4-methylideneoct-1-ene |
InChI |
InChI=1S/C11H18/c1-5-8-9-10(4)11(6-2)7-3/h6-7,11H,2-5,8-9H2,1H3 |
InChI Key |
UQAZRLSRJLPEDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)C(C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


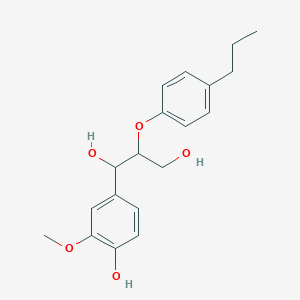

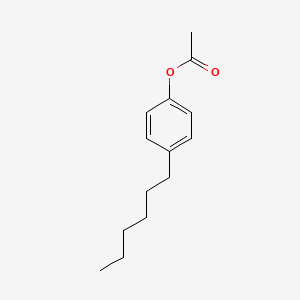

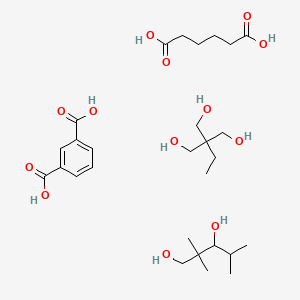
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)

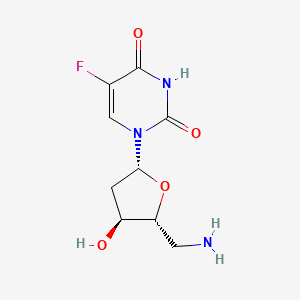
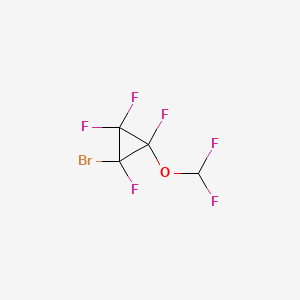
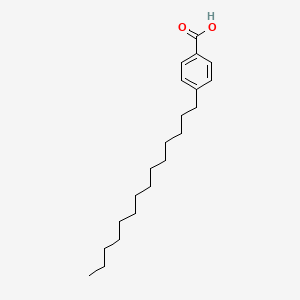
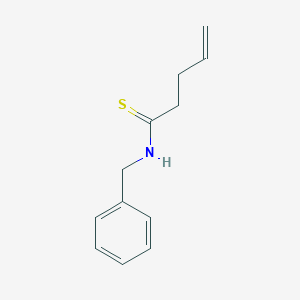
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)


